molecular formula C₂₀H₁₀D₈ClF₂N₃O₃ B1147236 Sarafloxacin hydrochloride CAS No. 1352879-52-7

Sarafloxacin hydrochloride

Cat. No.: B1147236
CAS No.: 1352879-52-7
M. Wt: 429.87
Attention: For research use only. Not for human or veterinary use.
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Description

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. This compound is a white to pale yellow crystalline powder that is slightly soluble in water and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sarafloxacin hydrochloride involves several steps, starting from the basic quinolone structure. One common method includes the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced using a solid dispersion technology. This method involves uniformly mixing this compound with anhydrous dextrose and performing ball milling in a planetary ball mill. The mixture is then combined with soluble adjuvants to obtain the final product, which contains 5% to 20% this compound .

Chemical Reactions Analysis

Types of Reactions: Sarafloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cerium(IV) in sulfuric acid medium.

    Substitution: Sodium bicarbonate in DMF.

Major Products:

Comparison with Similar Compounds

  • Ciprofloxacin
  • Enrofloxacin
  • Norfloxacin
  • Ofloxacin

Comparison: Sarafloxacin hydrochloride is unique among fluoroquinolones due to its specific use in veterinary medicine. While compounds like ciprofloxacin and enrofloxacin are used in both human and veterinary medicine, sarafloxacin is primarily used for treating bacterial infections in animals. Additionally, sarafloxacin has shown higher antibacterial activity against certain pathogens compared to other fluoroquinolones .

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWODGJQLCISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98105-99-8 (Parent)
Record name Sarafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045939
Record name Sarafloxacin hydrochloride
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Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91296-87-6
Record name Sarafloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91296-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARAFLOXACIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956
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Record name Sarafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Customer
Q & A

Q1: What is the mechanism of action of sarafloxacin hydrochloride?

A: this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. [] This inhibition leads to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula is C19H17F2N3O3•HCl. The molecular weight is 409.8 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A: Yes, research articles utilize techniques like UV spectrophotometry [, ], high-performance liquid chromatography (HPLC) [, , , , ], and liquid scintillation counting [, ].

Q4: How stable is this compound in different environments?

A: Studies have explored the stability of this compound in various media, including different buffer solutions []. Research shows that it degrades under specific conditions, such as exposure to the fungus Phanerochaete chrysosporium. []

Q5: How does the stability of this compound in feed impact its efficacy?

A: The stability of this compound in feed pellets is crucial for its efficacy in aquaculture. [] Maintaining stability within the feed ensures the drug remains effective throughout the treatment duration.

Q6: What is the bioavailability of this compound in different species?

A: Bioavailability varies between species. In Litopenaeus vannamei (shrimp), oral bioavailability is 61.6%. [] In chickens, it ranges from 31.83% to 69.90%. []

Q7: How is this compound distributed in the body after administration?

A: Whole-body autoradiography studies in fish species reveal rapid distribution to most tissues and organs, excluding the central nervous system, after intravenous administration. [, ] The liver, muscle, and kidney are key sites of distribution. [, , , ]

Q8: What is the elimination half-life of this compound?

A: Elimination half-life varies depending on the species and tissue. In ornamental carp (Cyprinus carpio), it was found to be 55.44 hours in muscle, 13.07 hours in the liver, and 33 hours in the kidney. []

Q9: Against which bacteria is this compound effective?

A: this compound demonstrates efficacy against various bacterial species, including Aeromonas hydrophila, Bacillus thuringiensis, Serratia marcescens, and Edwardsiella ictaluri. [, , , ]

Q10: What are the clinical applications of this compound in veterinary medicine?

A: this compound is used to treat bacterial infections in various animal species, including poultry, fish, and shrimp. [, , , ] It is particularly effective against infections caused by Gram-negative bacteria.

Q11: Are there documented cases of resistance to this compound?

A: Yes, studies have shown that Aeromonas hydrophila can develop resistance to this compound after repeated exposure. [] This highlights the importance of judicious antibiotic use to minimize resistance development.

Q12: Are there any known cross-resistance concerns with this compound?

A: As a fluoroquinolone, cross-resistance with other antibiotics in this class is possible. [] Monitoring resistance patterns and employing strategies to mitigate cross-resistance are crucial.

Q13: What is the safety profile of this compound?

A: While generally considered safe for veterinary use at recommended doses, studies have investigated potential toxicological effects. [, ] The acute LD50 in mice is above 5000 mg/kg by oral administration. []

Q14: What formulations of this compound are available?

A: Common formulations include injectable solutions, oral solutions, and microcapsules for controlled release. [, ] Microencapsulation with materials like alkyl methacrylate and acrylic acid aims to improve stability and bioavailability. []

Q15: What analytical techniques are used to quantify this compound?

A: Common methods include: * HPLC: Widely used for quantifying this compound in various matrices, including serum, tissues, and feed. [, , , , , ] * UV Spectrophotometry: Used for rapid and straightforward quantification of this compound in pharmaceutical preparations. [, , ] * Microbiological Assay: Used to determine the concentration of sarafloxacin in biological samples like brine shrimp nauplii. []

Q16: What is the environmental fate of this compound?

A: Studies have investigated the biodegradation of radiolabeled this compound in soil. [] Results indicate mineralization to 14CO2 and the formation of a polar metabolite.

Q17: Does this compound pose any ecological risks?

A: Studies indicate that this compound, even at low concentrations, can persist in the environment and pose potential risks to aquatic organisms. [] Proper waste management practices are essential to minimize ecological impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.